Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Description
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The presence of a bromine atom and an ethyl ester group in its structure makes it a versatile intermediate for various chemical reactions.
Properties
IUPAC Name |
ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4O2/c1-2-15-7(14)6-11-8-10-3-5(9)4-13(8)12-6/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQRZXMDDLAPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN2C=C(C=NC2=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-bromo-2-aminopyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also allow for better control over reaction conditions, leading to higher purity of the final product .
Chemical Reactions Analysis
Substitution Reactions at the Bromine Position
The bromine atom undergoes transition metal-catalyzed cross-coupling reactions , leveraging its role as a leaving group:
Mechanistic Insight : The bromine’s electrophilicity is enhanced by the adjacent electron-deficient pyrimidine ring, facilitating oxidative addition with palladium catalysts in cross-couplings .
Transformations of the Ester Group
The ethyl ester undergoes hydrolysis , transesterification , and amide formation :
Structural Impact : Hydrolysis to the carboxylic acid enhances hydrogen-bonding capacity, useful for biological target interactions .
Cyclization and Ring Modification
The triazolopyrimidine scaffold participates in annulation reactions :
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With Enamines : Forms fused polycyclic systems under microwave irradiation (120°C, toluene), yielding tricyclic structures with >80% efficiency .
-
Oxidative Coupling : AgOAc or K₂S₂O₈ promotes C–H activation, generating dimeric or functionalized derivatives .
Example : Reaction with enaminonitriles produces pyrido[2,3-e]triazolo[1,5-a]pyrimidines, expanding π-conjugation for optoelectronic applications .
Comparative Reactivity Analysis
| Reaction Site | Reactivity Trend | Functionalization Potential |
|---|---|---|
| C6-Bromine | High (Pd-catalyzed couplings) | Enables diversification via C–C/C–X bonds |
| C2-Ester | Moderate (pH-sensitive) | Adjusts solubility and bioactivity |
| Triazole N1 | Low (inert under standard conditions) | Limited direct modification |
Key Insight : The bromine’s reactivity surpasses that of the ester, making it the primary site for structural diversification.
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets:
- Anticancer Activity : Research indicates that derivatives of triazolo-pyrimidines exhibit significant anticancer properties. This compound has shown promise in inhibiting the proliferation of cancer cells and inducing apoptosis in vitro. Studies have demonstrated that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression .
- Antiviral Properties : The compound is being explored for its antiviral potential, particularly against influenza viruses. Its ability to disrupt viral RNA-dependent RNA polymerase (RdRP) has been highlighted as a mechanism for antiviral activity. This is particularly relevant given the ongoing need for effective antiviral agents amid seasonal epidemics and pandemic threats .
Enzyme Inhibition Studies
Enzyme inhibition studies have revealed that this compound can act as an inhibitor of specific enzymes involved in various diseases:
- Histone Deacetylase (HDAC) Inhibition : Compounds similar to this compound have shown significant HDAC inhibitory activity. HDACs play a critical role in cancer biology by regulating gene expression related to cell growth and differentiation. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and induction of cancer cell death.
Case Studies
Several case studies illustrate the compound's potential applications:
- Case Study on Lung Cancer : A study published in Cancer Research evaluated the effects of this compound on lung cancer cell lines. Results indicated a dose-dependent reduction in cell viability and increased apoptosis rates compared to control groups. This suggests that the compound may serve as a lead structure for developing new anticancer therapies.
- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor sizes compared to untreated controls. These findings support its potential as a therapeutic agent in oncology.
- Antiviral Efficacy : Research focusing on influenza virus polymerase inhibitors has demonstrated that compounds structurally related to this compound can effectively inhibit viral replication in cell cultures. This highlights its potential role in developing antiviral therapies against influenza and possibly other RNA viruses .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the biological context and the specific target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
- Ethyl 6-fluoro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
- Ethyl 6-iodo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
Uniqueness
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogenated derivatives may not. This makes it a valuable compound for developing new chemical entities with unique properties and activities .
Biological Activity
Ethyl 6-bromo-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound that belongs to the class of triazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
- IUPAC Name : this compound
- Molecular Formula : C₉H₈BrN₃O₂
- Molecular Weight : 270.0827 g/mol
- CAS Number : 1427376-40-6
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Notably, compounds in this class often exhibit inhibitory effects on specific enzymes and receptors involved in disease processes.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines can suppress tumor growth through several mechanisms:
- Inhibition of ERK Signaling Pathway : Research has shown that certain derivatives can induce apoptosis in cancer cells by targeting the ERK signaling pathway. For instance, compounds derived from triazolo-pyrimidines have demonstrated significant cytotoxicity against various cancer cell lines (IC50 values ranging from 0.067 µM to 49.85 µM) .
- Cell Cycle Arrest : The ability of these compounds to induce G2/M phase arrest in cancer cells has been highlighted, suggesting their potential as chemotherapeutic agents .
- Combination Therapy Potential : this compound has been studied for its ability to enhance the efficacy of existing chemotherapeutics by reversing drug resistance mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- In Vitro Studies : this compound demonstrated significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL .
Anti-inflammatory Effects
Compounds in the triazolo-pyrimidine class have been associated with anti-inflammatory properties:
- COX Inhibition : Some derivatives exhibited selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. The selectivity index for these compounds suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .
Safety and Toxicology
Initial toxicity assessments indicate that this compound derivatives have favorable safety profiles. In vivo studies reported lethal doses (LD50) exceeding 2000 mg/kg in animal models . However, further comprehensive toxicological studies are warranted to fully establish safety parameters.
Summary of Biological Activities
Case Studies and Research Findings
Several case studies have highlighted the potential applications of this compound:
- Cancer Therapeutics : A study demonstrated that a derivative effectively inhibited tumor growth in xenograft models by inducing apoptosis and cell cycle arrest.
- Antimicrobial Applications : Clinical evaluations showed significant efficacy against resistant strains of bacteria and fungi.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
